molecular formula C15H14O3 B2942499 (2,4-Dimethoxyphenyl)(phenyl)methanone CAS No. 3555-84-8

(2,4-Dimethoxyphenyl)(phenyl)methanone

Cat. No. B2942499
CAS RN: 3555-84-8
M. Wt: 242.274
InChI Key: WWVXYKPKRAMYDP-UHFFFAOYSA-N
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Patent
US05066818

Procedure details

2,4-dimethoxybenzophenone was prepared by the Friedel-Crafts reaction of 1,3-dimethoxybenzene with benzoyl chloride in carbon disulfide using aluminum chloride as the catalyst 11.4 grams (0.05 mole) of the resulting benzophenone was converted to the propargyl alcohol using the conditions described in Example 1, Step 2. The crude propargyl alcohol was taken up in 150 milliliters of toluene. 3 grams (0.02 mole) of 2-naphthol and 30 grams of anhydrous acidic alumina were added to the toluene solution. The resulting slurry was refluxed for 3 hours, cooled and filtered. The alumina was separated from the reaction mixture and washed with toluene until no more photochromic was extracted therefrom. The solvent solutions were combined and the toluene solvent removed on a rotary evaporator. The residue was chromatographed on silica using a 4:1 mixture of hexane and ethyl acetate as elutant. The photochromic fractions were combined and re-chromatographed using a 3:7 mixture of hexane and chloroform as elutant. The photochromic product readily crystallized from hexane. 2.6 grams of crystallized product having a melting range of 132-134° C. were obtained. NMR analysis of the product confirmed it to be 3-phenyl-3-(2,4-dimethoxyphenyl)-3H-naphtho[2,1-b]pyran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
3-phenyl-3-(2,4-dimethoxyphenyl)-3H-naphtho[2,1-b]pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
COC1C=CC=C(OC)C=1.C(Cl)(=O)C1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].C(C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(O)C#C.C1C2C(=CC=CC=2)C=CC=1O.[C:53]1([C:59]2([C:73]3[CH:78]=[CH:77][C:76]([O:79][CH3:80])=[CH:75][C:74]=3[O:81][CH3:82])[O:64]C3C=CC4C(C=3C=C2)=CC=CC=4)[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1>C(=S)=S.C1(C)C=CC=CC=1>[CH3:82][O:81][C:74]1[CH:75]=[C:76]([O:79][CH3:80])[CH:77]=[CH:78][C:73]=1[C:59]([C:53]1[CH:58]=[CH:57][CH:56]=[CH:55][CH:54]=1)=[O:64] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)O
Step Seven
Name
Quantity
3 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
3-phenyl-3-(2,4-dimethoxyphenyl)-3H-naphtho[2,1-b]pyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C=CC2=C(O1)C=CC1=CC=CC=C12)C1=C(C=C(C=C1)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting slurry was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The alumina was separated from the reaction mixture
WASH
Type
WASH
Details
washed with toluene until no more
EXTRACTION
Type
EXTRACTION
Details
photochromic was extracted
CUSTOM
Type
CUSTOM
Details
the toluene solvent removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica using
ADDITION
Type
ADDITION
Details
a 4:1 mixture of hexane and ethyl acetate as elutant
CUSTOM
Type
CUSTOM
Details
re-chromatographed
ADDITION
Type
ADDITION
Details
a 3:7 mixture of hexane and chloroform as elutant
CUSTOM
Type
CUSTOM
Details
The photochromic product readily crystallized from hexane
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.